1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
Description
1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core fused with a pyrrolidine-2,5-dione moiety. The naphthalen-1-yl acetyl substituent at the 8-position of the azabicyclo system introduces aromatic hydrophobicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
1-[8-(2-naphthalen-1-ylacetyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-21-10-11-22(27)25(21)19-13-17-8-9-18(14-19)24(17)23(28)12-16-6-3-5-15-4-1-2-7-20(15)16/h1-7,17-19H,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBMOQCANMKYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=CC4=CC=CC=C43)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps:
Synthesis of the Azabicyclo[3.2.1]octane Scaffold: This step often involves the enantioselective construction of the azabicyclo[3.2.1]octane core, which is a key intermediate in the synthesis of tropane alkaloids.
Acylation with Naphthalen-1-ylacetyl Chloride: The azabicyclo[3.2.1]octane intermediate is then acylated with naphthalen-1-ylacetyl chloride under basic conditions to introduce the naphthalene moiety.
Formation of Pyrrolidine-2,5-dione Ring: The final step involves the cyclization of the intermediate to form the pyrrolidine-2,5-dione ring, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Pharmacological Applications
-
Mu Opioid Receptor Activity :
- Compounds similar to 1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione have been investigated for their ability to interact with mu opioid receptors. These interactions are crucial for developing analgesics that can manage pain without the severe side effects associated with traditional opioids .
- N-acylethanolamine-Hydrolyzing Acid Amidase Inhibition :
- Antimicrobial Activity :
Case Study 1: Mu Opioid Receptor Antagonists
A study on 8-azabicyclo[3.2.1]octane compounds demonstrated their effectiveness as mu opioid receptor antagonists, highlighting their potential in treating conditions associated with opioid misuse . The structural modifications of these compounds can significantly influence their binding affinity and selectivity.
Case Study 2: Anti-inflammatory Properties
Research focused on pyrazole azabicyclo[3.2.1]octane derivatives revealed their ability to inhibit NAAA with low nanomolar potency (IC50 = 0.042 μM). This suggests that similar structural frameworks may provide a basis for developing new anti-inflammatory agents .
Data Table: Comparison of Azabicyclo Compounds
| Compound Name | Target | IC50 (μM) | Notes |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | High potency as NAAA inhibitor |
| Compound A | Mu Opioid Receptor | TBD | Potential analgesic properties |
| Compound B | Antimicrobial | TBD | Efficacy against bacterial pathogens |
Mechanism of Action
The mechanism of action of 1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Compound e : (E)-3-(Hydroxymethylene)-6-phenylpiperazine-2,5-dione
- Core Structure : Piperazine-2,5-dione (6-membered ring) vs. pyrrolidine-2,5-dione (5-membered ring).
- Key Differences : The piperazine ring’s larger size and additional nitrogen may enhance hydrogen-bonding interactions compared to the pyrrolidine system.
- Functional Impact : Piperazine derivatives are often associated with antimicrobial activity, whereas pyrrolidine-diones are more common in anticonvulsant and neuroprotective agents.
TC-1709 : 2-(3-Pyridyl)-1-azabicyclo[3.2.1]octane
- Core Structure : Shares the 8-azabicyclo[3.2.1]octane framework but lacks the dione moiety.
- Key Differences : The pyridyl substituent at position 3 vs. the naphthalen-1-yl acetyl group.
- Functional Impact : Pyridyl groups enhance solubility and nicotinic acetylcholine receptor (nAChR) binding, as seen in TC-1709’s design for neurological applications. The naphthalenyl group in the target compound may improve blood-brain barrier penetration but increase hydrophobicity.
Compound : 2-(2,5-dioxopyrrolidin-1-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide
- Core Structure : Identical bicyclo[3.2.1]octane and pyrrolidine-2,5-dione system.
- Key Differences : Methylsulfonyl substituent at position 8 vs. naphthalen-1-yl acetyl.
Comparative Data Table
Research Findings and Implications
This is observed in TC-1709’s nAChR specificity . Pyrrolidine-2,5-dione introduces electron-deficient carbonyl groups, which may facilitate interactions with GABAergic receptors, as seen in related anticonvulsants like ethosuximide .
Role of Substituents :
- Naphthalen-1-yl acetyl : This group’s hydrophobicity likely improves CNS penetration but may increase off-target binding risks.
- Methylsulfonyl () : Enhances metabolic stability but reduces membrane permeability compared to the target compound .
Synthetic Challenges :
- The steric hindrance from the bicyclo[3.2.1]octane system complicates functionalization at the 3-position, as seen in the synthesis of TC-1709 .
Biological Activity
The compound 1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione , also referred to as U-49900, is a synthetic derivative of azabicyclo compounds that has garnered attention for its potential pharmacological applications. This article delves into the biological activity of U-49900, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
U-49900 features a complex bicyclic structure that includes a naphthalene moiety and a pyrrolidine dione. Its molecular formula is , with a molecular weight of approximately 342.44 g/mol.
U-49900 has been studied primarily for its interaction with the central nervous system (CNS). It acts as a selective modulator of opioid receptors, particularly targeting the kappa-opioid receptor (KOR). This selectivity is significant as KOR agonists have been associated with analgesic effects without the addictive properties typical of mu-opioid receptor agonists.
Key Findings:
- Opioid Receptor Affinity : U-49900 exhibits high affinity for KOR, which has been linked to its analgesic properties in various animal models .
- Behavioral Studies : In rodent models, administration of U-49900 resulted in dose-dependent analgesia, confirming its potential as an analgesic agent .
- Neuroprotective Effects : Preliminary studies suggest that U-49900 may also confer neuroprotective effects in models of neurodegeneration, likely due to its ability to modulate neurotransmitter release and reduce neuroinflammation .
Research Studies and Case Reports
Several studies have investigated the pharmacological profile of U-49900:
Table 1: Summary of Key Studies
Clinical Implications
The unique properties of U-49900 suggest several potential clinical applications:
- Pain Management : Given its efficacy in reducing pain responses in animal models, U-49900 could serve as a novel analgesic for chronic pain conditions.
- Neurodegenerative Diseases : The compound's neuroprotective effects position it as a candidate for further research in treating disorders such as Alzheimer's disease and Parkinson's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
